(4-ethoxy-3-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Overview
Description
(4-ethoxy-3-methoxybenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as EMA-HCl and is a white crystalline powder.
Mechanism of Action
The exact mechanism of action of EMA-HCl is not yet fully understood. However, it is believed to work by inhibiting the growth of microorganisms by interfering with their metabolic processes.
Biochemical and Physiological Effects:
EMA-HCl has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has also been found to have low cytotoxicity towards human cells.
Advantages and Limitations for Lab Experiments
EMA-HCl has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a stable shelf life and is easy to handle. However, one limitation of EMA-HCl is that its mechanism of action is not yet fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on EMA-HCl. One potential area of study is its use as a catalyst in organic synthesis reactions. Another area of study is its potential use as an antimicrobial agent, particularly against antibiotic-resistant strains of bacteria. Additionally, further research is needed to fully understand the mechanism of action of EMA-HCl and its potential applications in various fields of science.
Scientific Research Applications
EMA-HCl has been studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and has been tested against various bacteria and fungi. EMA-HCl has also been studied for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-3-18-14-7-6-12(9-15(14)17-2)10-16-11-13-5-4-8-19-13;/h6-7,9,13,16H,3-5,8,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLAZPRMOMZBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC2CCCO2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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